N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features both aromatic and heterocyclic elements. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ethoxyphenyl and thiophene groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxalamide backbone, followed by the introduction of the ethoxyphenyl and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. Industrial methods also focus on optimizing the use of reagents and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethoxyphenyl and thiophene groups contribute to its binding affinity and specificity, while the oxalamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(furan-2-yl)ethyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(pyridin-2-yl)ethyl)oxalamide
Uniqueness
N1-(2-ethoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its ethoxyphenyl and thiophene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-13-7-4-3-6-11(13)18-16(21)15(20)17-10-12(19)14-8-5-9-23-14/h3-9,12,19H,2,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAMTSVPHNUOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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